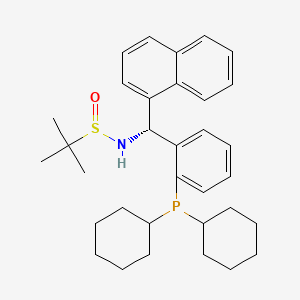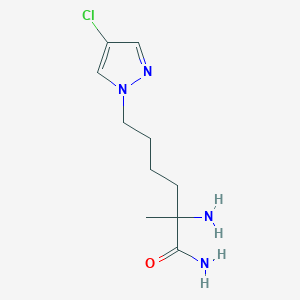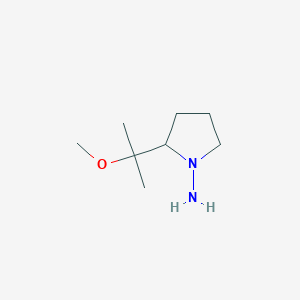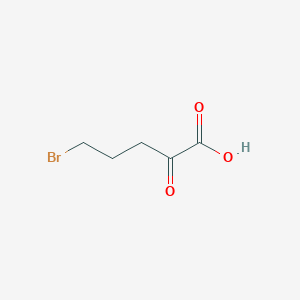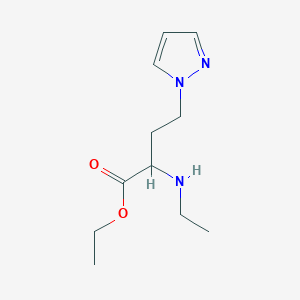
Ethyl 2-(ethylamino)-4-(1h-pyrazol-1-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethylamino group and a pyrazolyl group attached to a butanoate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Amination: The ethylated pyrazole is reacted with an ethylamine to introduce the ethylamino group.
Esterification: Finally, the compound is esterified with butanoic acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino or pyrazolyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the pyrazolyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Ethyl 2-(1H-pyrazol-1-yl)butanoate: Lacks the ethylamino group, making it less versatile in forming hydrogen bonds.
2-(1H-pyrazol-1-yl)butanoic acid: The carboxylic acid group provides different reactivity compared to the ethyl ester.
Ethyl 2-(methylamino)-4-(1H-pyrazol-1-yl)butanoate: The methylamino group offers different steric and electronic properties compared to the ethylamino group.
Uniqueness: Ethyl 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanoate is unique due to the presence of both the ethylamino and pyrazolyl groups, which provide a combination of hydrogen bonding and π-π interactions. This makes it a versatile compound for various applications in scientific research.
属性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
ethyl 2-(ethylamino)-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C11H19N3O2/c1-3-12-10(11(15)16-4-2)6-9-14-8-5-7-13-14/h5,7-8,10,12H,3-4,6,9H2,1-2H3 |
InChI 键 |
PFYPNEMIRYCEMX-UHFFFAOYSA-N |
规范 SMILES |
CCNC(CCN1C=CC=N1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


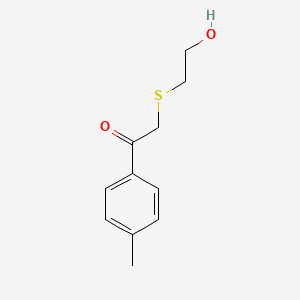






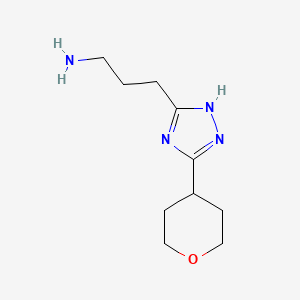
![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13643934.png)
